

2-Isopropylnicotinamide CAS number and chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Isopropylnicotinamide

Cat. No.: B15329967

[Get Quote](#)

In-Depth Technical Guide: 2-Isopropylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Isopropylnicotinamide**, also systematically named N-isopropylpicolinamide. Due to the limited availability of data for this specific compound in public databases, this guide also includes information on the parent compound, picolinamide, and general methodologies for the synthesis and potential biological activities of N-substituted picolinamides based on current scientific literature.

Core Compound Identification

While a specific CAS Registry Number for **2-Isopropylnicotinamide** (N-isopropylpicolinamide) is not readily found in major chemical databases, indicating it is not a commonly cataloged compound, its chemical identity can be clearly defined.

Chemical Structure:

The structure consists of a pyridine ring with a carboxamide group at the 2-position, where the amide nitrogen is substituted with an isopropyl group.

Molecular Formula: C₉H₁₂N₂O

Molecular Weight: 164.21 g/mol

For comparative purposes, the data for the parent compound, picolinamide, is presented below.

Table 1: Physicochemical Data for Picolinamide (Parent Compound)

Property	Value
CAS Number	1452-77-3
Molecular Formula	C ₆ H ₆ N ₂ O
Molecular Weight	122.12 g/mol
IUPAC Name	pyridine-2-carboxamide
Melting Point	109-111 °C
Boiling Point	286.7 °C (predicted)
LogP	0.2

Synthesis and Experimental Protocols

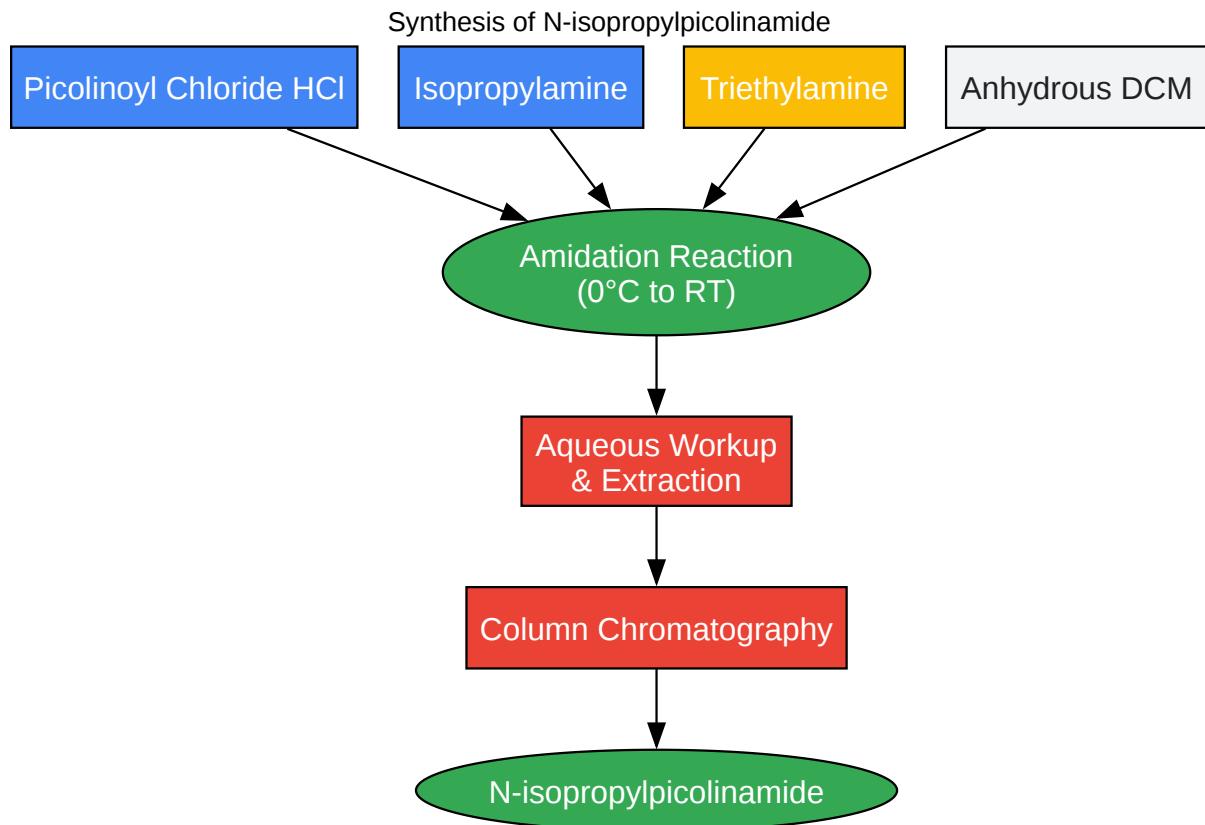
The synthesis of N-substituted picolinamides can be achieved through standard amidation reactions. A general protocol for the synthesis of **2-IsopropylNicotinamide** would involve the coupling of a picolinic acid derivative with isopropylamine.

Experimental Protocol: Synthesis of N-isopropylpicolinamide

Materials:

- Picolinoyl chloride hydrochloride (or picolinic acid)
- Isopropylamine
- A suitable base (e.g., triethylamine, pyridine)

- Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
- Coupling agent if starting from picolinic acid (e.g., DCC, HBTU)


Procedure (from Picolinoyl Chloride):

- Dissolve picolinoyl chloride hydrochloride in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- In a separate flask, dissolve isopropylamine and triethylamine (approximately 2.2 equivalents) in anhydrous DCM.
- Add the isopropylamine solution dropwise to the cooled picolinoyl chloride solution with constant stirring.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure N-isopropylpicolinamide.

Characterization:

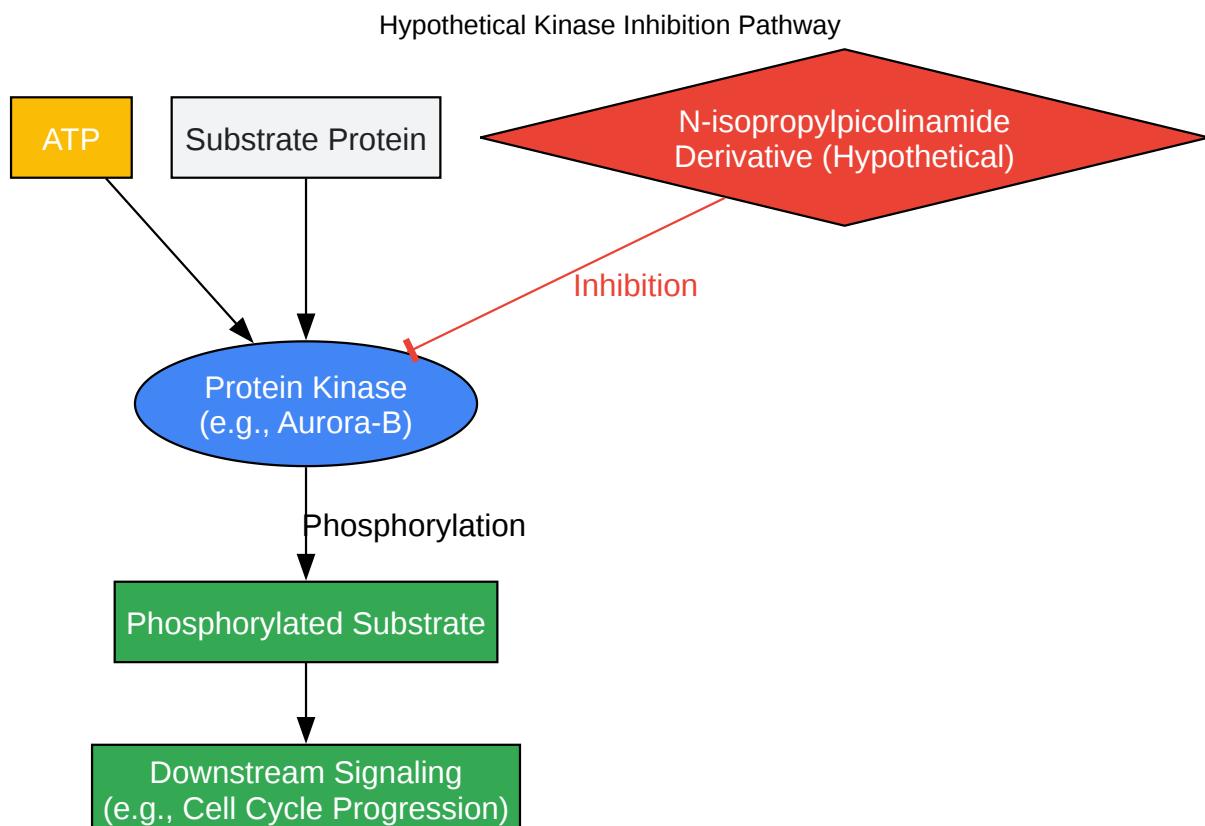
The final product should be characterized by standard analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Diagram: Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of N-isopropylpicolinamide.

Potential Biological Activity and Signaling Pathways


While there is no specific biological data available for **2-Isopropylnicotinamide**, the broader class of N-substituted picolinamides has been investigated for various biological activities.

- **Antifungal Activity:** Picolinamides are a known class of fungicides. For instance, florylpicoxamid is a broad-spectrum fungicide that targets the Qi site of the mitochondrial cytochrome bc₁ complex. This mode of action disrupts the electron transport chain, leading to fungal cell death.

- Antitumor Potential: Some studies have explored N-substituted picolinamide derivatives as potential antitumor agents. For example, novel N-methyl-picolinamide-4-thiol derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation, with some compounds showing activity against kinases like Aurora-B kinase.[1][2]

Hypothetical Signaling Pathway Inhibition

Based on the activity of related compounds, a hypothetical mechanism of action for a biologically active N-isopropylpicolinamide derivative could involve the inhibition of a protein kinase. The diagram below illustrates a simplified, hypothetical kinase inhibition pathway.

[Click to download full resolution via product page](#)

Caption: A diagram of a hypothetical kinase inhibition by an N-isopropylpicolinamide derivative.

Conclusion

2-Isopropylnicotinamide is a chemical compound for which specific experimental data is not widely available in the public domain. However, based on the established chemistry of picolinamides, its synthesis is feasible through standard amidation protocols. The biological activities of related N-substituted picolinamides in areas such as agriculture (as fungicides) and medicine (as potential anticancer agents) suggest that **2-Isopropylnicotinamide** could be a target for further investigation by researchers and drug development professionals. The information and protocols provided in this guide serve as a foundational resource for the synthesis and exploration of this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Isopropylnicotinamide CAS number and chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15329967#2-isopropylnicotinamide-cas-number-and-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com